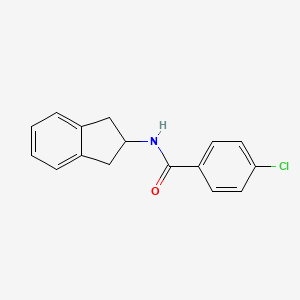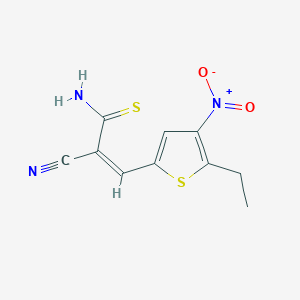![molecular formula C12H18N2O5S2 B4884493 N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine
説明
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine (DSCG) is a chemical compound that has been widely used in scientific research due to its unique properties. DSCG is a sulfonamide derivative of the amino acid β-alanine and has been shown to have a variety of biochemical and physiological effects.
作用機序
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine exerts its inhibitory effect on CA enzymes by binding to the active site of the enzyme and blocking the binding of substrate molecules. The binding of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine to CA enzymes is reversible, and the degree of inhibition depends on the concentration of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and the affinity of the enzyme for the inhibitor.
Biochemical and Physiological Effects
In addition to its inhibitory effect on CA enzymes, N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to have a variety of other biochemical and physiological effects. N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to inhibit the activity of glutamate decarboxylase, an enzyme involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition of GABA synthesis has been shown to have anticonvulsant effects in animal models.
実験室実験の利点と制限
One advantage of using N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine in lab experiments is its high potency and specificity for CA enzymes. This allows for precise control of CA activity and the ability to study the physiological effects of CA inhibition. However, one limitation of using N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is its potential toxicity at high concentrations. Careful control of the concentration of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is required to avoid toxicity and ensure accurate experimental results.
将来の方向性
There are several future directions for research involving N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. One direction is the development of more potent and selective CA inhibitors for therapeutic use. Another direction is the investigation of the role of CA enzymes in cancer progression and the potential use of CA inhibitors as anticancer agents. Additionally, the use of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine as a tool for studying the physiological effects of CA inhibition in animal models could lead to a better understanding of the role of CA enzymes in health and disease.
Conclusion
In conclusion, N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine (N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine) is a chemical compound that has been widely used in scientific research due to its unique properties. N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes and anticonvulsant effects. While N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has advantages for lab experiments, such as its high potency and specificity, careful control of its concentration is required to avoid toxicity. Future research involving N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine could lead to the development of new therapeutic agents and a better understanding of the role of carbonic anhydrase enzymes in health and disease.
科学的研究の応用
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of CA activity has been shown to have therapeutic potential for a variety of diseases, including glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
3-[[4-(diethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-3-14(4-2)21(18,19)9-7-10(20-8-9)12(17)13-6-5-11(15)16/h7-8H,3-6H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGPRDJENJFNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Diethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)
![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4884431.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4884456.png)

![N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4884465.png)
![1-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4884472.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)


![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)